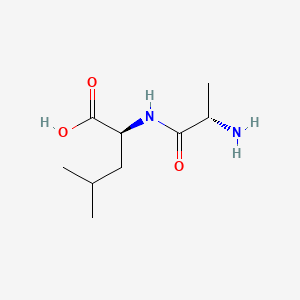

L-Alanyl-L-leucine

描述

l-Alanyl-l-leucine has been reported in Streptomyces chrestomyceticus and Vitis vinifera with data available.

属性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316186 | |

| Record name | L-Alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3303-34-2 | |

| Record name | L-Alanyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3303-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-L-Alanyl-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003303342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alanylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Alanyl-L-leucine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. As an endogenous metabolite, it plays a role in fundamental biochemical processes, primarily in protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of this compound. It includes detailed tables of quantitative data, summaries of experimental protocols for its analysis, and visual representations of related biological pathways to support researchers and professionals in drug development and life sciences.

Chemical Structure and Identification

This compound is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-leucine.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid[1] |

| Molecular Formula | C₉H₁₈N₂O₃[1] |

| Canonical SMILES | C--INVALID-LINK--C)C(=O)O">C@@HN[1] |

| InChI | InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1[1] |

| InChIKey | RDIKFPRVLJLMER-BQBZGAKWSA-N[1] |

| CAS Number | 3303-34-2[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Weight | 202.25 g/mol | PubChem[1] |

| Physical Description | Solid, White to off-white powder | PubChem, MedChemExpress[1] |

| Melting Point | Not explicitly reported for this compound. For comparison, L-Alanine: ~297 °C (decomposes), L-Leucine: ~293 °C (decomposes). | N/A |

| Solubility | Water: ≥ 100 mg/mL (494.44 mM); DMSO: 1 mg/mL (4.94 mM) with sonication and warming. | MedChemExpress |

| Optical Rotation ([α]D) | Not explicitly reported for this compound. For comparison, L-Leucine in 6N HCl is +15.1°[2]. The specific rotation can be influenced by solvent, concentration, and temperature[3][4]. | N/A |

| pKa (predicted) | pKa1 (carboxyl group): ~3.2; pKa2 (amino group): ~8.3 | N/A |

| LogP (experimental) | -2.13 | PubChem[1] |

| XLogP3 (computed) | -2.8 | PubChem[1] |

Biological and Pharmacological Properties

This compound is recognized as an endogenous metabolite primarily involved in protein synthesis.[5] While specific pharmacological activities of the dipeptide itself are not extensively documented, its constituent amino acid, L-leucine, is well-studied for its significant role in cellular signaling.

Role in Protein Metabolism

As a dipeptide, this compound can be hydrolyzed into its constituent amino acids, L-alanine and L-leucine, which are then available for protein synthesis and other metabolic processes.

L-Leucine and mTOR Signaling

L-leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine promotes the phosphorylation of downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in mRNA translation and protein synthesis.

Experimental Protocols

Synthesis of this compound

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

Purification

Purification of dipeptides like this compound is commonly achieved using chromatographic techniques.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.[6] The separation is based on the hydrophobicity of the peptide. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA).[6]

-

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a specific pH.[7] It can be a useful step in a multi-step purification process.[7]

Analysis

The identity and purity of this compound can be confirmed using several analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the dipeptide.[7][8] The retention time of the sample is compared to that of a known standard.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dipeptide, confirming its identity.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of the dipeptide and confirm the connectivity of the atoms.[9]

General Analytical Workflow for Dipeptide Characterization:

Conclusion

This compound is a simple dipeptide with a fundamental role in protein metabolism. While its own specific biological activities beyond being a source of its constituent amino acids are not well-defined, the profound effects of L-leucine on cellular signaling, particularly the mTOR pathway, highlight the potential importance of this dipeptide in various physiological and pathological states. Further research is warranted to explore the specific roles and potential therapeutic applications of this compound. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this and other similar biomolecules.

References

- 1. This compound | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. This compound | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]

- 6. bachem.com [bachem.com]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H18N2O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

The Synthesis of L-Alanyl-L-leucine: A Technical Guide for Scientific Professionals

An In-depth Examination of Chemical, Enzymatic, and Biotechnological Pathways for the Production of the Dipeptide L-Alanyl-L-leucine.

This technical guide provides a comprehensive overview of the primary synthesis pathways for the dipeptide this compound, a molecule of interest in various research and development applications, including its role as a building block in peptide-based therapeutics and nutritional supplements. The document details established chemical and enzymatic synthesis methodologies, and explores the potential of biotechnological production routes. For researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthesis workflows to facilitate a deeper understanding of the core processes.

Chemical Synthesis of this compound

Chemical synthesis remains a robust and highly controlled method for producing this compound. The foundational strategy involves the formation of a peptide bond between L-alanine and L-leucine. To ensure the specific formation of the desired Ala-Leu sequence and prevent unwanted side reactions such as polymerization, a protection-coupling-deprotection strategy is employed. This can be carried out using either liquid-phase or solid-phase peptide synthesis techniques.

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical approach well-suited for the production of shorter peptides like dipeptides.[1][2] The process involves the sequential coupling of protected amino acids in a homogenous solution.

Core Principles: The synthesis of this compound via LPPS requires the protection of the amino group of L-alanine and the carboxyl group of L-leucine.[3][4] This ensures that the carboxyl group of alanine reacts specifically with the amino group of leucine.

-

N-terminal Protection of L-Alanine: The amino group of L-alanine is typically protected with a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5][6]

-

C-terminal Protection of L-Leucine: The carboxyl group of L-leucine is commonly protected as a methyl or benzyl ester.[3][4]

-

Coupling: The protected amino acids are coupled using a reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of the N-protected L-alanine, facilitating the formation of the peptide bond.[3][4]

-

Deprotection: Following the coupling reaction, the protecting groups are removed to yield the final this compound dipeptide. The choice of deprotection agent depends on the protecting groups used (e.g., trifluoroacetic acid for Boc group removal).[4]

Experimental Protocol: Liquid-Phase Synthesis of this compound

-

N-protection of L-Alanine (Boc-Ala-OH):

-

Dissolve L-alanine in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O and triethylamine (TEA) or sodium hydroxide to maintain an alkaline pH.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Acidify the solution with a mild acid (e.g., citric acid) and extract the Boc-Ala-OH with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

-

-

C-protection of L-Leucine (H-Leu-OMe):

-

Suspend L-leucine in methanol.

-

Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the leucine methyl ester hydrochloride.

-

-

Coupling of Boc-Ala-OH and H-Leu-OMe:

-

Dissolve Boc-Ala-OH and H-Leu-OMe in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Add a coupling agent (e.g., DCC) and a base (e.g., N,N-diisopropylethylamine, DIEA).

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, dilute base, and brine.

-

Dry the organic layer and evaporate the solvent to yield the protected dipeptide, Boc-Ala-Leu-OMe.

-

-

Deprotection:

-

Saponification (Ester Hydrolysis): Dissolve Boc-Ala-Leu-OMe in a mixture of methanol and water, and add a stoichiometric amount of NaOH. Stir until the reaction is complete (monitored by TLC). Neutralize the solution and extract the Boc-Ala-Leu-OH.

-

Acidolysis (Boc Removal): Dissolve the resulting Boc-Ala-Leu-OH in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

-

Remove the solvent and TFA under reduced pressure.

-

Purify the crude this compound by recrystallization or chromatography.

-

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a more streamlined approach, where the C-terminal amino acid is anchored to a solid resin support, and subsequent amino acids are added in a stepwise manner. This method simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration.[7]

Experimental Protocol: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol is adapted from a standard procedure for dipeptide synthesis.[7]

-

Resin Preparation:

-

Swell Fmoc-Leu-Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the swollen resin with a 20% solution of piperidine in DMF for 10 minutes, twice.

-

Wash the resin thoroughly with DMF to remove piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Ala-OH, a coupling agent like HBTU/HOBt, and a base such as DIEA in DMF.

-

Add this activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF and dichloromethane (DCM).

-

-

Final Cleavage and Deprotection:

-

Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantitative Data for Chemical Synthesis

| Synthesis Method | Key Reagents | Typical Yield | Reference |

| Liquid-Phase Synthesis | Boc-Ala-OH, H-Leu-OMe, DCC | >95% (protected dipeptide) | [4] |

| Solid-Phase Synthesis | Fmoc-Leu-Wang resin, Fmoc-Ala-OH, HBTU/DIEA | 75-98% (for various peptides) | [8] |

Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and purification methods.

Diagrams for Chemical Synthesis

Caption: Liquid-Phase Synthesis of this compound.

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers a greener and more specific alternative to chemical methods, operating under mild conditions and often without the need for extensive protecting group strategies, thus minimizing racemization.[9][10] The synthesis is typically catalyzed by proteases or aminopeptidases, acting in reverse of their natural hydrolytic function.

Kinetically Controlled Synthesis

In this approach, an activated acyl donor (e.g., an amino acid ester) and a nucleophile (the other amino acid) are used. The enzyme forms an acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile to form the peptide bond. This method is generally faster and gives higher yields than thermodynamically controlled synthesis.[3]

Potential Enzymes for this compound Synthesis:

-

Thermolysin: A thermostable metalloproteinase that favors hydrophobic amino acids like leucine at the N-terminal side of the peptide bond being formed.[2][4][11]

-

Papain: A cysteine protease with broad substrate specificity that has been used for the oligomerization of leucine.[9][12][13]

-

Aminopeptidases: For instance, the aminopeptidase from Streptomyces septatus (SSAP) has shown broad specificity for dipeptide synthesis in organic solvents.[14]

Experimental Protocol: Enzymatic Synthesis of this compound (Thermolysin-Catalyzed)

-

Substrate Preparation:

-

Prepare a solution of N-protected L-alanine methyl ester (e.g., Z-Ala-OMe) as the acyl donor and L-leucine amide (H-Leu-NH₂) as the acyl acceptor in a suitable buffer (e.g., Tris-HCl, pH 7-8). The use of an ester and an amide increases the yield by shifting the equilibrium towards synthesis.

-

-

Enzymatic Reaction:

-

Add thermolysin to the substrate solution. The enzyme concentration should be optimized, but a starting point could be 10 µM.[11]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation.[9][11]

-

Monitor the reaction progress by HPLC. The product, Z-Ala-Leu-NH₂, often precipitates from the aqueous solution, which drives the reaction to completion.

-

-

Product Isolation and Deprotection:

-

Collect the precipitated product by centrifugation or filtration.

-

Wash the product to remove unreacted substrates and enzyme.

-

Remove the N-terminal protecting group (e.g., by hydrogenolysis for a Z-group) and the C-terminal amide (by enzymatic or chemical hydrolysis) to obtain this compound.

-

Purify the final product using chromatography.

-

Quantitative Data for Enzymatic Synthesis

| Enzyme | Substrates | Yield | Reference |

| Thermolysin | Z-Phe-OH + Leu-NH₂ | ca. 80% | [11] |

| Aminopeptidase (SSAP) | Free Phe + Phe-OMe | >50% conversion | [14] |

| Thermolysin (on solid support) | Fmoc-Phe + Phe-resin | 99% | [9] |

Note: Data is for similar dipeptides and serves as an estimation.

Diagrams for Enzymatic Synthesis

Caption: Kinetically Controlled Enzymatic Synthesis.

Biotechnological Production of this compound

The direct fermentative production of dipeptides is an emerging field with the potential for cost-effective and sustainable manufacturing. This approach relies on the metabolic engineering of microorganisms to synthesize the constituent amino acids and then ligate them to form the dipeptide.[3][15]

Biosynthesis of Precursor Amino Acids

-

L-Alanine Biosynthesis: L-alanine is produced from pyruvate, a central metabolite from glycolysis, through a transamination reaction catalyzed by alanine transaminase.[16]

-

L-Leucine Biosynthesis: The biosynthesis of L-leucine is a more complex pathway that also starts from pyruvate. It involves a series of enzymatic reactions, sharing some enzymes with the valine biosynthesis pathway.[16] Key enzymes include acetolactate synthase, ketol-acid reductoisomerase, and branched-chain amino acid transaminase.[16]

Dipeptide Formation in Engineered Microbes

While natural pathways for the direct synthesis of this compound are not well-established for industrial production, two main enzymatic systems could be harnessed within a microbial host:

-

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that can synthesize peptides in an assembly-line fashion, independent of the ribosome.[3][17] Engineering NRPS modules to specifically recognize and ligate L-alanine and L-leucine could lead to the direct production of the dipeptide.

-

ATP-Grasp Ligases: This superfamily of enzymes catalyzes the formation of amide bonds in an ATP-dependent manner.[3] An example is the D-alanine-D-alanine ligase. Identifying or engineering an ATP-grasp ligase with specificity for L-alanine and L-leucine is a potential strategy for in vivo dipeptide synthesis.

Conceptual Experimental Workflow for Biotechnological Production

-

Strain Development:

-

Select a suitable host organism, such as Escherichia coli or Corynebacterium glutamicum.

-

Engineer the host to overproduce the precursor amino acids, L-alanine and L-leucine, by overexpressing key biosynthetic enzymes and deleting competing pathways.

-

Introduce a heterologous or engineered gene encoding a peptide ligase (e.g., an engineered NRPS or an ATP-grasp ligase) with specificity for L-alanine and L-leucine.

-

-

Fermentation:

-

Cultivate the engineered strain in a bioreactor under optimized conditions (pH, temperature, aeration, nutrient feed).

-

Monitor cell growth and the production of this compound in the fermentation broth.

-

-

Purification:

-

Separate the dipeptide from the culture medium using techniques such as ion-exchange chromatography or crystallization.

-

Diagram for Biotechnological Production Pathway

Caption: Conceptual Biotechnological Synthesis Pathway.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, each with distinct advantages and challenges. Chemical synthesis, particularly SPPS, offers high purity and control, making it suitable for research and pharmaceutical applications where cost is less of a constraint. Enzymatic synthesis provides a milder and more environmentally friendly alternative, with the potential for high yields and stereospecificity. As research in metabolic engineering and synthetic biology progresses, direct biotechnological production in engineered microorganisms holds promise for large-scale, cost-effective, and sustainable manufacturing of this compound and other dipeptides. The choice of synthesis route will ultimately depend on the desired scale of production, purity requirements, and economic considerations.

References

- 1. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-cell Biocatalysis - BPT - TU Dortmund [bpt.bci.tu-dortmund.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dynamic metabolic engineering: New strategies for developing responsive cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Papain - Proteopedia, life in 3D [proteopedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbial production of small peptide: pathway engineering and synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agriculturejournals.cz [agriculturejournals.cz]

- 17. researchgate.net [researchgate.net]

L-Alanyl-L-leucine: A Technical Guide to its Biological Function and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. While research on the dipeptide itself is emerging, its biological significance is intrinsically linked to its constituent amino acids, particularly the potent metabolic regulator, L-leucine. This technical guide provides a comprehensive overview of the biological function of this compound, focusing on its transport, hydrolysis, and its ultimate role in stimulating muscle protein synthesis through the activation of the mTOR signaling pathway. This document details relevant experimental protocols and presents quantitative data to support researchers in the fields of cellular biology, drug development, and nutritional science.

Introduction

Dipeptides such as this compound represent a significant avenue for nutrient delivery and cellular signaling. Composed of L-alanine and the essential branched-chain amino acid (BCAA) L-leucine, this compound serves as an efficient vehicle for delivering these key amino acids to target tissues. The primary biological function of this compound is attributed to the bioactivity of L-leucine following cellular uptake and hydrolysis of the dipeptide. L-leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. Understanding the journey of this compound from extracellular space to its influence on intracellular signaling is crucial for its application in therapeutic and nutritional strategies.

Cellular Uptake and Metabolism

The initial step in the biological action of this compound is its transport across the cell membrane. Dipeptides are primarily taken up by cells through proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2. These transporters are expressed in various tissues, including the intestine, kidneys, and to some extent, in muscle cells. Evidence suggests that dipeptide transport can be more efficient than the transport of free amino acids.

Once inside the cell, this compound is rapidly broken down into its constituent amino acids, L-alanine and L-leucine, by intracellular peptidases. This hydrolysis is a critical step, as the signaling activity is primarily associated with free L-leucine.

Quantitative Data on Dipeptide Transport and Hydrolysis

Quantitative data for the transport kinetics and hydrolysis rates of this compound are not extensively available in the public domain. However, data from similar dipeptides and the general characteristics of peptide transporters provide valuable insights.

| Parameter | Value | Compound/System | Reference |

| Transport Kinetics (PepT1) | |||

| Km | 0.7 - 2.4 mM | Glycyl-sarcosine (Gly-Sar) in Caco-2 cells | [1] |

| Vmax | 8.4 - 21.0 nmol/mg protein/10 min | Glycyl-sarcosine (Gly-Sar) in Caco-2 cells | [1] |

| Intrinsic K0.5 | 1.6 mM | fMet-Leu-Phe in mouse jejunum | [2] |

| Hydrolysis Kinetics | |||

| Vmax | 3.3 ± 0.1 nmol/mg/min | fMet-Leu-Phe in mouse jejunal homogenates | [2] |

| Km | 6.9 ± 1.2 µM | fMet-Leu-Phe in mouse jejunal homogenates | [2] |

Note: The data presented are for structurally similar dipeptides and bacterial peptides, and are intended to provide an estimate of the kinetic parameters for this compound. Specific kinetic studies on this compound are required for precise quantification.

The mTOR Signaling Pathway: The Core of L-leucine's Action

The primary mechanism by which the leucine component of this compound exerts its biological effect is through the activation of the mTOR signaling pathway. mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the key complex responsible for sensing nutrient availability, including amino acids, and promoting protein synthesis.

Upon cellular entry and hydrolysis of this compound, the increase in intracellular L-leucine concentration is sensed by the cell. This leads to the translocation of mTORC1 to the lysosomal surface, where it is activated. Activated mTORC1 then phosphorylates several downstream targets, including:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 (RPS6), which enhances the translation of specific mRNAs that encode ribosomal proteins and elongation factors, thereby increasing the cell's translational capacity.

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This frees eIF4E to bind to the 5' cap of mRNAs, a critical step in the initiation of translation.

The coordinated action of these downstream effectors results in a significant increase in muscle protein synthesis.

Visualization of the mTOR Signaling Pathway

Caption: mTOR signaling pathway activated by L-leucine.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological function of this compound.

Dipeptide Uptake Assay in C2C12 Myotubes

This protocol is designed to quantify the uptake of this compound into muscle cells.

Workflow Diagram:

Caption: Workflow for a dipeptide uptake assay.

Methodology:

-

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

-

Uptake Experiment:

-

Wash differentiated myotubes twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Incubate the cells with various concentrations of radiolabeled L-Alanyl-L-[3H]leucine in HBSS at 37°C for different time points (e.g., 1, 5, 15, 30 minutes).

-

To determine the involvement of specific transporters, parallel experiments can be conducted in the presence of known peptide transporter inhibitors (e.g., glycyl-sarcosine).

-

-

Termination and Lysis:

-

Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells by adding 0.1 M NaOH and incubating for at least 30 minutes.

-

-

Quantification:

-

Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Use another portion of the cell lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis: Calculate the uptake rate as nanomoles of dipeptide per milligram of protein per minute. Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Western Blot Analysis of mTOR Pathway Activation

This protocol details the steps to assess the phosphorylation status of key proteins in the mTOR pathway following treatment with this compound.

Workflow Diagram:

Caption: Workflow for Western blot analysis.

Methodology:

-

Cell Treatment: Treat differentiated C2C12 myotubes with this compound, L-leucine (as a positive control), or a vehicle control for various time points.

-

Protein Extraction: Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., GAPDH).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels or the loading control.

Enzymatic Hydrolysis Assay

This protocol is for determining the rate of this compound hydrolysis by cellular peptidases.

Methodology:

-

Prepare Cell Lysate: Homogenize cultured cells (e.g., C2C12 myotubes) or tissue samples in a suitable buffer to obtain a crude peptidase extract.

-

Hydrolysis Reaction:

-

Incubate a known concentration of this compound with the cell lysate at 37°C.

-

Collect aliquots of the reaction mixture at different time points.

-

-

Quantification of Hydrolysis:

-

Stop the enzymatic reaction in the aliquots (e.g., by adding a strong acid).

-

Quantify the remaining this compound and the released L-alanine and L-leucine using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Calculate the rate of hydrolysis from the disappearance of the dipeptide or the appearance of the amino acids over time.

Conclusion

This compound serves as a promising dipeptide for the efficient delivery of L-leucine, a potent stimulator of muscle protein synthesis. Its biological function is primarily mediated through its hydrolysis to L-leucine and subsequent activation of the mTOR signaling pathway. The provided experimental protocols offer a framework for researchers to further investigate the specific transport kinetics, metabolic fate, and signaling effects of this compound. Further research is warranted to fully elucidate the quantitative aspects of its biological activity and to explore its potential applications in clinical nutrition and drug development.

References

- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

L-Alanyl-L-leucine: An In-depth Technical Guide to its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-leucine is a dipeptide with significant potential in cellular nutrition and therapeutic applications. Its mechanism of action is intrinsically linked to the cellular transport and subsequent bioactivity of its constituent amino acids, L-alanine and L-leucine. This technical guide provides a comprehensive overview of the cellular uptake, intracellular fate, and signaling pathways modulated by this compound. The information presented herein is intended to support further research and development in the fields of cellular metabolism, drug delivery, and nutritional science.

Cellular Uptake and Intracellular Fate

The primary mechanism for the cellular uptake of this compound is via the proton-coupled peptide transporter 1 (PepT1), also known as SLC15A1.[1][2] PepT1 is a high-capacity, low-affinity transporter predominantly expressed in the apical membrane of intestinal epithelial cells and in the proximal tubules of the kidneys.[1][3]

Upon transport into the cell, this compound is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-alanine and L-leucine. This hydrolysis makes the individual amino acids available for various cellular processes.

Transport Kinetics

Table 1: General Transport Kinetics of Dipeptides via PepT1

| Substrate | Cell Line | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Glycyl-sarcosine | Caco-2 | 0.7 - 2.4 | 0.84 - 2.1 | [4] |

| Phe-Ψ-Ala | HeLa (PEPT1-overexpressing) | 0.275 ± 0.032 | Not Reported | [5] |

Core Signaling Pathways

Once hydrolyzed, L-alanine and L-leucine independently modulate distinct and critical cellular signaling pathways: the mTOR pathway, primarily activated by L-leucine, and the AMPK pathway, influenced by L-alanine.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[6] The activation of mTORC1 by leucine is a complex process that involves its sensing by cytosolic proteins such as Sestrin2 and leucyl-tRNA synthetase (LRS).[7][8] This ultimately leads to the activation of mTORC1 at the lysosomal surface.

Activated mTORC1 phosphorylates several downstream targets, including:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 promotes the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[9][6]

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 releases it from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation.[9][6]

The net effect of mTORC1 activation by L-leucine is an increase in protein synthesis, which is crucial for muscle growth and repair.[10][11]

L-Alanine and the AMPK Signaling Pathway

L-alanine has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[12][13] The activation of AMPK by L-alanine is thought to be mediated by alterations in the intracellular AMP:ATP ratio resulting from alanine metabolism.[12]

Activated AMPK plays a crucial role in regulating cellular metabolism by:

-

Inhibiting anabolic pathways: AMPK can phosphorylate and inhibit key enzymes involved in fatty acid and sterol synthesis.

-

Activating catabolic pathways: AMPK promotes processes that generate ATP, such as glucose uptake and fatty acid oxidation.

Interestingly, AMPK is a known negative regulator of mTORC1, creating a potential for crosstalk between the signaling pathways activated by the two constituent amino acids of this compound.[11]

Experimental Protocols

Dipeptide Uptake Assay in Caco-2 Cells

This protocol is adapted from methodologies used to study peptide transport in intestinal epithelial models.[4][14]

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® supports and cultured for 18-22 days to allow for differentiation into a polarized monolayer.[10]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]

-

Uptake Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 6.5).

-

Add this compound at various concentrations to the apical side of the Transwell®.

-

Incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes).

-

Collect samples from the basolateral side and the cell lysate.

-

-

Quantification: Analyze the concentration of this compound and its hydrolyzed amino acids in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate.

Western Blot Analysis of mTOR and AMPK Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins.

-

Cell Treatment: Culture cells (e.g., myotubes, hepatocytes) and treat with this compound, L-alanine, L-leucine, or control medium for various time points.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of mTOR, S6K1, 4E-BP1, AMPK, and ACC overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on cell viability and proliferation.[16]

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells).

Visualizations

Caption: Cellular uptake and intracellular fate of this compound.

Caption: L-Leucine mediated mTORC1 signaling pathway.

Caption: L-Alanine mediated AMPK signaling pathway.

Caption: General experimental workflow for investigating this compound's mechanism of action.

Conclusion

This compound serves as an efficient delivery vehicle for its constituent amino acids, L-alanine and L-leucine. Upon cellular uptake via PepT1 and subsequent hydrolysis, these amino acids modulate key signaling pathways—mTORC1 and AMPK—that are central to cellular growth, metabolism, and protein synthesis. Further quantitative investigation into the specific transport kinetics and dose-dependent effects of the dipeptide itself will be crucial for optimizing its application in nutritional and therapeutic contexts. The experimental frameworks and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's cellular bioactivity.

References

- 1. Any tutorial to graph a metabolic pathway from a metabolic model ? [biostars.org]

- 2. Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 7. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. Caco-2 Permeability | Evotec [evotec.com]

- 11. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. enamine.net [enamine.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of L-Alanyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-leucine, a dipeptide composed of the amino acids L-alanine and L-leucine, has a history rooted in the foundational era of peptide chemistry. First synthesized in the early 20th century, its study has been intertwined with the broader exploration of peptide structure and function. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. It details historical and modern synthetic protocols, presents quantitative data in a structured format, and illustrates relevant biological pathways. This document serves as a thorough resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Discovery and Historical Context

The discovery of this compound is situated within the pioneering work of Emil Fischer on proteins and peptides at the beginning of the 20th century. Fischer's groundbreaking research established the peptide bond as the fundamental linkage between amino acids. In 1901, he and Ernest Fourneau reported the first synthesis of a dipeptide, glycyl-glycine.[1][2] Following this, Fischer's laboratory embarked on the synthesis of numerous other dipeptides.

Historical records indicate that "Alanyl-leucin" was synthesized in Emil Fischer's laboratory around 1906, as mentioned in the "Berichte der deutschen chemischen Gesellschaft".[3] A 1905 entry in the "Dictionary of Organic Compounds" also lists "dZ-Alanyl-leucine," suggesting its existence and study during this period.[4] These early syntheses were crucial in confirming the peptide theory of protein structure and laid the groundwork for the field of peptide chemistry.

The initial method of synthesis, developed by Fischer, involved the reaction of an amino acid ester with an amino acid chloride. This approach, while revolutionary for its time, was often hampered by low yields and the difficulty of protecting reactive functional groups. The introduction of the benzyloxycarbonyl (Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 marked a significant advancement in peptide synthesis, allowing for more controlled and efficient production of peptides like this compound.

Physicochemical Properties

This compound is a white crystalline solid. Its properties are influenced by its constituent amino acids: L-alanine, a small, non-polar amino acid, and L-leucine, a larger, hydrophobic branched-chain amino acid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C9H18N2O3 | [5] |

| Molecular Weight | 202.25 g/mol | [5] |

| CAS Number | 3303-34-2 | [6] |

| Melting Point | 62 °C | [7] |

| Optical Rotation ([α]D) | -25.8° (c = 1.0, MeOH) | [1][7] |

| Solubility | Water: 80 mg/mL (Sonication recommended); DMSO: <1 mg/mL | [6] |

Experimental Protocols

The synthesis of this compound can be achieved through both classical solution-phase methods and modern solid-phase peptide synthesis (SPPS).

Solution-Phase Synthesis (Historical Approach)

This protocol is based on the general principles of peptide synthesis developed in the early to mid-20th century, employing protecting groups to ensure specific peptide bond formation.

Objective: To synthesize this compound via a protected intermediate.

Materials:

-

N-benzyloxycarbonyl-L-alanine (Cbz-Ala-OH)

-

L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Coupling: a. Dissolve Cbz-Ala-OH (1 equivalent) and H-Leu-OMe·HCl (1 equivalent) in DCM. b. Cool the solution to 0 °C in an ice bath. c. Add TEA (1 equivalent) to neutralize the hydrochloride salt. d. Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 1 hour, then at room temperature overnight.

-

Work-up and Purification of Protected Dipeptide: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Wash the filtrate successively with 1 M HCl, saturated NaHCO3, and brine. c. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to obtain the protected dipeptide, Cbz-Ala-Leu-OMe.

-

Deprotection of the N-terminus: a. Dissolve the protected dipeptide in methanol. b. Add 10% Pd/C catalyst. c. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). d. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield H-Ala-Leu-OMe.

-

Saponification of the C-terminus: a. Dissolve the deprotected dipeptide ester in a mixture of methanol and water. b. Add 1 M NaOH (1.1 equivalents) and stir at room temperature until the ester is hydrolyzed (monitored by TLC). c. Neutralize the solution with 1 M HCl. d. Remove the methanol in vacuo and lyophilize the aqueous solution to obtain crude this compound.

-

Final Purification: a. Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Solid-Phase Peptide Synthesis (SPPS) (Modern Approach)

This protocol outlines the synthesis of this compound using the Fmoc/tBu strategy on a solid support.[8][9]

Objective: To synthesize this compound using an automated or manual solid-phase synthesizer.

Materials:

-

Fmoc-Leu-Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Fmoc-Ala-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group from leucine. b. Repeat the piperidine treatment for another 10 minutes. c. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents), HBTU (3.95 equivalents), and HOBt (4 equivalents) in DMF. b. Add DIEA (6 equivalents) and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added alanine.

-

Cleavage and Deprotection: a. Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide from the resin and remove side-chain protecting groups (if any). b. Filter the resin and collect the filtrate.

-

Precipitation and Purification: a. Precipitate the crude this compound by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide. c. Wash the pellet with cold diethyl ether and dry under vacuum. d. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

While this compound itself is a simple dipeptide, its biological significance primarily stems from its constituent amino acids, particularly L-leucine. L-leucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein metabolism.

Role in Protein Synthesis and the mTOR Pathway

L-leucine is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[10][11] The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[12][13]

Dipeptide Transport

Dipeptides and tripeptides are absorbed in the small intestine by the peptide transporter 1 (PepT1). This transporter is a high-capacity, low-affinity proton-coupled transporter. The absorption of dipeptides like this compound is generally more efficient than the absorption of an equivalent mixture of free amino acids. Once absorbed into the enterocytes, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases before entering the bloodstream.

Conclusion

This compound, a simple dipeptide, holds a significant place in the history of biochemistry as one of the early peptides synthesized following the establishment of the peptide theory. Its synthesis and study have evolved from the foundational techniques of Emil Fischer to modern, automated solid-phase methods. While its direct biological activities are limited, its constituent amino acid, L-leucine, is a key regulator of protein metabolism through the mTORC1 pathway. This technical guide has provided a detailed overview of the discovery, properties, synthesis, and biological context of this compound, serving as a valuable resource for the scientific community.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. api.pageplace.de [api.pageplace.de]

- 3. libarch.nmu.org.ua [libarch.nmu.org.ua]

- 4. Full text of "Dictionary Of Organic Compounds Volume One Abadole Cytosine" [archive.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leucine supplementation and intensive training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dietitiansondemand.com [dietitiansondemand.com]

L-Alanyl-L-leucine (CAS 3303-34-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. Its CAS registry number is 3303-34-2. As a component of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, analytical methods, and biological significance, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a white solid substance.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3303-34-2 | [1] |

| Molecular Formula | C9H18N2O3 | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid | [1] |

| Synonyms | Ala-Leu, H-Ala-Leu-OH, N-L-Alanyl-L-leucine | [1] |

| Solubility | Soluble in water. | [2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |

Synthesis of this compound

The chemical synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general workflow for SPPS is depicted below.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.[3]

1. Resin Preparation and First Amino Acid Loading:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Dissolve Fmoc-L-leucine (3 equivalents) and diisopropylethylamine (DIPEA; 7.5 equivalents) in dry dichloromethane (DCM).

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

Cap any unreacted sites on the resin using a solution of DCM/methanol/DIPEA (e.g., 80:15:5) for 15-30 minutes.[4]

-

Wash the resin thoroughly with DMF and DCM.

2. N-terminal Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the loaded L-leucine.

-

Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of the Second Amino Acid:

-

Activate Fmoc-L-alanine (3-5 equivalents) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound leucine.

-

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[3]

-

Wash the resin with DMF.

4. Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2 to remove the protecting group from the newly added L-alanine.

-

Wash the resin with DMF and then with DCM.

5. Cleavage and Purification:

-

Cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

The cleavage reaction is usually carried out for 2-3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.

-

Purify the crude this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Techniques

The purity and identity of synthesized this compound are confirmed using analytical techniques such as HPLC and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for assessing the purity of peptides.

Typical Experimental Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 210-220 nm |

| Column Temperature | 25-40 °C |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the structure of the dipeptide.

-

¹H NMR (Proton NMR): Provides information on the number and types of hydrogen atoms.

-

¹³C NMR (Carbon-13 NMR): Provides information on the carbon skeleton.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the dipeptide and confirm its identity.

Biological Activity and Signaling Pathways

This compound is readily hydrolyzed in biological systems into its constituent amino acids, L-alanine and L-leucine. Therefore, its biological effects are primarily attributed to the actions of these individual amino acids. L-leucine, in particular, is a key signaling molecule in metabolism.

The mTOR Signaling Pathway

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5][6] The activation of mTOR complex 1 (mTORC1) by leucine initiates a cascade of phosphorylation events that ultimately lead to an increase in protein synthesis.

Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-leucine.

Mechanism of Action:

-

Leucine Sensing: Intracellular leucine levels are sensed by proteins such as Sestrin2 and leucyl-tRNA synthetase (LRS).

-

mTORC1 Activation: This sensing leads to the activation of the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it is activated.[5]

-

Downstream Phosphorylation: Activated mTORC1 phosphorylates two key downstream targets:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6, enhancing the translation of specific mRNAs.

-

Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[5]

-

The net result of mTORC1 activation by leucine is an increase in the rate of protein synthesis, which is vital for muscle growth and maintenance.

In Vitro and In Vivo Studies on Leucine

Numerous studies have demonstrated the effects of leucine supplementation on protein metabolism:

-

In Vitro: Leucine supplementation in cell culture has been shown to stimulate protein synthesis in various cell types, including muscle cells.[7]

-

In Vivo: Studies in both animals and humans have shown that leucine supplementation can increase muscle protein synthesis, particularly in the context of aging and after exercise.[8][9][10][11] For instance, leucine supplementation has been observed to improve muscle protein synthesis in elderly individuals.[10][11]

Applications in Research and Drug Development

The properties of this compound and its constituent amino acids make it a valuable tool in several areas:

-

Cell Culture Media: As a source of essential amino acids, it can be included in cell culture media to support cell growth and protein production.

-

Metabolic Studies: It can be used in studies investigating amino acid transport, metabolism, and signaling pathways.

-

Drug Delivery: Dipeptides are sometimes explored as carriers for drug delivery due to their recognition by specific peptide transporters.

-

Nutraceuticals and Sports Nutrition: Given the role of leucine in muscle protein synthesis, this compound could be investigated as a component of nutritional supplements aimed at promoting muscle growth and recovery.

Conclusion

This compound is a simple dipeptide with significant biological relevance, primarily due to the potent signaling properties of its constituent amino acid, L-leucine. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its application in research and development. The well-established role of leucine in activating the mTOR pathway provides a strong foundation for investigating the potential of this compound in various therapeutic and nutritional contexts. This technical guide provides the fundamental information required for scientists and professionals to effectively work with and explore the potential of this dipeptide.

References

- 1. This compound | C9H18N2O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. This compound | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

physical and chemical properties of L-Alanyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. As a fundamental component of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. Its constituent amino acid, L-leucine, is a branched-chain amino acid (BCAA) that plays a critical role as a signaling molecule in metabolic pathways, most notably in the activation of the mammalian target of rapamycin (mTOR) pathway, which is central to protein synthesis and cell growth. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Physical and Chemical Properties

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid/crystalline powder | MedChemExpress, CymitQuimica |

| Optical Rotation [α] | -12.8° (c=0.01g/mL in H₂O at 20°C, 589nm) | MedChemExpress |

| Solubility | Soluble in water | MedChemExpress, CymitQuimica |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid | --INVALID-LINK-- |

| Canonical SMILES | C--INVALID-LINK--C)C(=O)O">C@@HN | --INVALID-LINK-- |

| InChI Key | RDIKFPRVLJLMER-BQBZGAKWSA-N | --INVALID-LINK-- |

| LogP | -2.8 (Computed) | --INVALID-LINK-- |

| Purity (HPLC) | 98.15% | MedChemExpress |

| ¹H NMR Spectrum | Consistent with structure | MedChemExpress |

| Mass Spectrometry | Consistent with structure | MedChemExpress |

Properties of Constituent Amino Acids

| Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (α-carboxyl) | pKa (α-amino) | pI |

| L-Alanine | 89.09 | 314.5 | 2.34 | 9.69 | 6.00 |

| L-Leucine | 131.17 | 293 | 2.36 | 9.60 | 5.98 |

Experimental Protocols

The following sections detail representative methodologies for the synthesis, purification, and analysis of dipeptides like this compound.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides. The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

Caption: A generalized workflow for the solid-phase synthesis of a dipeptide.

Detailed Methodology:

-

Resin Preparation: Start with a suitable solid support, such as a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. Swell the resin in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Attach the first C-terminal protected amino acid (Fmoc-L-Leucine-OH) to the resin. This is typically done in the presence of a base such as diisopropylethylamine (DIPEA).

-

Capping: To prevent the formation of deletion sequences, any unreacted sites on the resin can be "capped" by acetylation using acetic anhydride.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound leucine using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: Couple the next protected amino acid (Fmoc-L-Alanine-OH) to the deprotected N-terminus of the resin-bound leucine. This coupling is facilitated by activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine.

-

Cleavage and Deprotection: Cleave the completed dipeptide from the resin and remove any side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove scavengers and byproducts.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the purification of peptides based on their hydrophobicity.

Workflow for RP-HPLC Purification

Caption: A standard workflow for the purification of peptides using RP-HPLC.

Detailed Methodology:

-

Column: A C18 reversed-phase column is commonly used for peptide purification.

-

Mobile Phases:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude peptide in a small volume of Buffer A.

-

Gradient Elution: Inject the sample onto the equilibrated column. Elute the peptide using a linear gradient of increasing Buffer B concentration. A typical gradient might be from 5% to 60% Buffer B over 30 minutes.

-

Detection: Monitor the elution of the peptide by UV absorbance, typically at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though not present in this compound).

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis: Analyze the collected fractions using mass spectrometry to confirm the identity and purity of the peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and stereochemistry of the synthesized peptide.

Detailed Methodology:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent, such as deuterium oxide (D₂O) or a mixture of H₂O/D₂O.

-

Data Acquisition: Acquire one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Spectral Analysis:

-

1D ¹H NMR: The 1D spectrum will show characteristic signals for the protons of the alanine and leucine residues. The chemical shifts, splitting patterns, and integration of these signals provide initial structural information.

-

2D COSY/TOCSY: These experiments are used to assign the proton resonances to specific amino acid residues by identifying spin systems. For this compound, the distinct spin systems for alanine (CH₃-CH) and leucine (CH₃-CH(CH₃)-CH₂-CH) can be identified and assigned.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which can help to determine the peptide's conformation in solution.

-

Biological Activity and Signaling Pathways

This compound, as a dipeptide, is primarily involved in protein metabolism. However, its constituent amino acid, L-leucine, is a potent activator of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine-mediated activation of mTORC1 (mTOR complex 1) is crucial for stimulating protein synthesis.

Leucine-Mediated mTORC1 Signaling Pathway

Caption: Simplified diagram of the L-leucine-mediated mTORC1 signaling pathway.

Pathway Description:

-

Leucine Sensing: Intracellular L-leucine is sensed by cellular machinery, leading to the activation of the mTORC1 complex.

-

mTORC1 Activation: Activated mTORC1 is a serine/threonine kinase that phosphorylates several downstream targets.

-

Phosphorylation of S6K1: mTORC1 phosphorylates and activates ribosomal protein S6 kinase 1 (S6K1). Activated S6K1, in turn, phosphorylates several components of the translational machinery, leading to an increase in protein synthesis.

-